Hymenochirin-5Pg
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
ITIPPIVKDTLKKFIKGAISSVM |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Hymenochirin 5pg
Biological Source and Isolation Procedures for Hymenochirin-5Pg from Pseudhymenochirus merlini Skin Secretions
This compound is sourced from the skin secretions of the Merlin's clawed frog, Pseudhymenochirus merlini. This amphibian, a member of the Pipidae family, produces a complex mixture of bioactive peptides within its granular glands as a defense mechanism. mdpi.com
The isolation of this compound is achieved through a multi-step process that begins with the stimulation of peptide secretion. This is typically accomplished by administering norepinephrine, which induces the release of the granular gland contents without harming the frog. mdpi.comvetmeduni.ac.at The collected secretions, rich in various peptides, are then subjected to purification.
The primary technique for separating the individual peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com In this procedure, the crude secretion is passed through a column, and peptides are separated based on their hydrophobicity. Fractions are collected at timed intervals, and the presence of peptides is monitored by UV absorbance. This initial chromatographic separation is often followed by further purification steps using different column gradients to ensure the isolation of pure peptide samples.
Comparative Analysis of this compound with Other Hymenochirins (e.g., Hymenochirin-1B)
The hymenochirin family of peptides was first identified in the skin secretions of the Congo dwarf clawed frog, Hymenochirus boettgeri. nih.gov Peptidomic analysis of Pseudhymenochirus merlini secretions revealed the presence of this compound among a group of eight structurally related peptides (Hymenochirin-5Pa through -5Ph). mdpi.com These peptides show significant similarity to Hymenochirin-5B, a peptide previously identified in H. boettgeri. mdpi.com
A prominent member of this family, Hymenochirin-1B, has been extensively studied and serves as a valuable reference for understanding the structural properties of related hymenochirins. nih.govnih.gov
While the precise amino acid sequence of this compound has not been individually published, its classification is based on peptidomic analysis that established its homology with other known hymenochirins. mdpi.com It shares a structural framework with Hymenochirin-5B and the broader hymenochirin family.
For comparison, the amino acid sequence of Hymenochirin-1B, isolated from Hymenochirus boettgeri, is presented below. nih.gov The general structure for the hymenochirins-2B through -5B group, to which this compound is homologous, is also shown. nih.gov
| Peptide | Amino Acid Sequence |
|---|---|
| Hymenochirin-1B | IKLSPETKDNLKKVLKGAIKGAIAVAKMV-NH₂ |
| Hymenochirins-2B to -5B (General Structure) | XKIPX₂VKDTLKKVAKGX₂SX₂AGAX₃-COOH |
The homology suggests that this compound contains conserved residue patterns characteristic of this peptide family, which are crucial for its structural and functional properties.
Host-defense peptides, including the hymenochirins, typically share key physicochemical properties: cationicity, hydrophobicity, and an amphipathic structure. These features are fundamental to their biological role. researchgate.net
Cationicity: This refers to the net positive charge of the peptide at a neutral pH, resulting from the presence of basic amino acid residues such as lysine (B10760008) (K) and arginine (R). Cationic peptides are electrostatically attracted to negatively charged microbial membranes. researchgate.net
Amphipathic Nature: Many of these peptides, including Hymenochirin-1B, are known to form an α-helical secondary structure in a membrane-like environment. nih.gov In this conformation, the amino acid residues are arranged so that one side of the helix is predominantly hydrophilic (polar) and the other is hydrophobic (nonpolar). This spatial separation of charge and hydrophobicity is a defining characteristic of amphipathic peptides.
The properties of Hymenochirin-1B, as a representative of the family, are summarized in the table below. Due to its established homology, this compound is predicted to share similar characteristics.
| Property | Description for Hymenochirin-1B |
|---|---|
| Molecular Weight | 3201.0 Da |
| Net Charge (at pH 7) | +6 nih.gov |
| Hydrophobic Residues | ~48% (I, L, P, A, V, M) |
| Secondary Structure | Amphipathic α-helix nih.gov |
Spectroscopic and Chromatographic Characterization of this compound
The structural elucidation of this compound relies on a combination of chromatographic and spectroscopic techniques.
Chromatographic Characterization: As mentioned, reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the purification of this compound from the complex skin secretion mixture. mdpi.com The retention time of the peptide during chromatography provides an initial characterization based on its polarity and size. The use of RP-HPLC is a standard and critical step in peptide analysis, allowing for the isolation of highly pure samples required for subsequent structural analysis. researchgate.net
Spectroscopic Characterization: Mass spectrometry (MS) is the primary spectroscopic method used for the definitive identification and sequence analysis of peptides like this compound. Following purification by HPLC, the peptide's molecular mass is precisely determined using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.
To determine the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the isolated peptide is fragmented in a controlled manner within the mass spectrometer. The resulting fragment ions produce a characteristic spectrum that allows for the deduction of the peptide's primary amino acid sequence. mdpi.com It was through this "peptidomic" approach, combining HPLC and MS/MS, that this compound was identified and classified within the hymenochirin family. mdpi.com
Further spectroscopic methods such as Circular Dichroism (CD) spectroscopy could be used to analyze the secondary structure of the peptide, confirming its propensity to form an α-helical structure in different solvent environments, which is characteristic of this peptide family.
Biosynthetic Pathways and Genetic Encoding of Hymenochirin 5pg
Gene-Encoded Precursor Analysis for Hymenochirin-5Pg
The genetic blueprint for this compound, like other hymenochirins, is a precursor protein encoded by a specific gene. Analysis of the transcripts from the closely related species Hymenochirus boettgeri provides a robust model for understanding the precursor structure of this compound. nih.govresearchgate.net These transcripts reveal a characteristic architecture for hymenochirin precursor proteins. nih.govresearchgate.net
The precursor protein is a multi-domain entity, typically beginning with an N-terminal signal peptide. nih.govresearchgate.net This is followed by an acidic spacer region and, crucially, one or more tandem repeats that contain the sequences of the mature antimicrobial peptides. nih.gov The open reading frame of a representative hymenochirin transcript from H. boettgeri is 432 base pairs long, and the translated protein contains two such tandem repeats. nih.gov This repetitive genetic organization allows for the synthesis of multiple AMP molecules from a single precursor protein, an efficient strategy for producing a robust chemical defense.
While the precise cDNA sequence for the this compound precursor from Pseudhymenochirus merlini is not yet fully detailed in published research, the strong structural conservation of the mature peptides between H. boettgeri and P. merlini suggests a highly similar precursor structure. nih.govresearchgate.net The mature this compound peptide has the amino acid sequence ITIPPIVKDTLKKFIKGAISSVM.
Table 1: Key Components of the Hymenochirin Precursor Protein (based on H. boettgeri model)
| Component | Function | Typical Length (Amino Acids) |
| Signal Peptide | Directs the precursor protein to the secretory pathway. | ~20 |
| Acidic Spacer | Flanking region that is cleaved during maturation. | Variable |
| Antimicrobial Peptide Repeats | Contains the sequence of the mature hymenochirin peptide. | Multiple tandem repeats |
Post-Translational Modifications and Maturation Processes of this compound
The journey from a gene-encoded precursor to a biologically active this compound peptide involves a series of precise post-translational modifications. Following the translation of the precursor mRNA, the protein undergoes processing within the frog's granular glands.
The initial step is the cleavage of the N-terminal signal peptide, which directs the precursor into the secretory pathway. nih.govresearchgate.net Subsequently, the precursor is further processed to release the mature antimicrobial peptides from the tandem repeat regions. This is achieved through the action of specific endoproteases that recognize and cleave at specific sites flanking the AMP sequence. researchgate.net
A common and crucial post-translational modification found in many amphibian antimicrobial peptides is C-terminal α-amidation. nih.gov This modification, where the C-terminal carboxyl group is converted to an amide, is known to enhance the biological activity and stability of the peptides. While direct experimental confirmation for this compound is pending, the presence of a C-terminal amide is a highly probable feature given its prevalence among related peptides. nih.gov
Evolutionary Conservation and Divergence of this compound Biosynthetic Genes
The genes encoding hymenochirins, including this compound, have a fascinating evolutionary history. Phylogenetic analyses indicate that the genes for pipid AMPs, including the hymenochirins, originated from the gene encoding the hormone cholecystokinin (B1591339) (CCK). nih.gov This suggests a process of gene duplication and subsequent functional diversification.
The hymenochirins form a distinct evolutionary clade, separate from the other major families of pipid AMPs like magainins, caerulein (B1668201) precursor fragments (CPFs), and xenopsin (B549565) precursor fragments (XPFs) found in the genera Xenopus and Silurana. nih.gov This basal divergence reflects the early evolutionary split of the Hymenochirus and Pseudhymenochirus lineage from the Xenopus and Silurana lineage within the Pipidae family. nih.gov
Mechanistic Insights into the Biological Actions of Hymenochirin 5pg
Molecular Targets and Cellular Pathways Modulated by Hymenochirin-5Pg
Direct research identifying the specific molecular targets and cellular pathways modulated exclusively by this compound is limited. However, studies on closely related hymenochirins and other peptides from P. merlini provide significant insights into its likely mechanisms. The primary molecular target for this compound, like other cationic AMPs, is the cell membrane of target organisms, particularly the negatively charged phospholipids (B1166683) found in bacterial membranes. imrpress.commdpi.com
Beyond the membrane, evidence from related peptides suggests that hymenochirins can influence key cellular pathways:
Apoptotic Pathways: The related peptide Hymenochirin-1B has been shown to exert antineoplastic activity against lung cancer cells by inducing apoptosis and cell cycle arrest through the mitochondrial pathway. frontiersin.org This suggests that hymenochirins, potentially including this compound, may have intracellular targets within the mitochondria that trigger programmed cell death.
Immunomodulatory Pathways: Hymenochirins can modulate the host immune response. An engineered analog of Hymenochirin-1B, [E6k,D9k]hymenochirin-1B, was found to significantly stimulate the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in human peripheral blood mononuclear cells. nih.gov Similarly, other peptides isolated from P. merlini, Pseudhymenochirin-1Pb and Pseudhymenochirin-2Pa, were observed to inhibit the production of the anti-inflammatory cytokine IL-10 while enhancing the pro-inflammatory cytokine IL-23. researchgate.net This indicates that this compound may interact with receptors or signaling molecules on immune cells, thereby modulating cytokine production and influencing the inflammatory response.
These findings suggest that the molecular targets of this compound are not limited to the cell membrane but likely include components of the apoptotic machinery and immune signaling cascades.
| Peptide Family/Analog | Investigated Pathway | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Hymenochirin-1B | Apoptosis / Cell Cycle | Induction of apoptosis and cell cycle arrest via mitochondrial pathway | NCI-H1299 and A549 Lung Cancer Cells | frontiersin.org |
| [E6k,D9k]hymenochirin-1B | Cytokine Production (Immunomodulation) | Stimulation of anti-inflammatory cytokines IL-4 and IL-10 | Human Peripheral Blood Mononuclear Cells | nih.gov |
| Pseudhymenochirin-1Pb & -2Pa | Cytokine Production (Immunomodulation) | Inhibition of IL-10; Enhancement of IL-23 | Mouse Peritoneal Macrophages | researchgate.net |
Interactions of this compound with Biological Membranes
The interaction with biological membranes is the cornerstone of this compound's biological action, particularly its antimicrobial properties. mdpi.comresearchgate.net This interaction is a multi-step process governed by the peptide's physicochemical properties and the composition of the target membrane.
The primary mechanism by which this compound and related AMPs exert their cytotoxic effect is through the permeabilization and subsequent disintegration of the target cell's membrane. imrpress.comresearchgate.net The initial step involves an electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.com
Following this initial binding, the peptide inserts into the lipid bilayer, leading to a loss of membrane integrity. mdpi.com This disruption can manifest in several ways, as described by various models for AMP action:
Toroidal Pore Model: The peptide induces the lipid monolayers to bend inward continuously, forming a water-filled channel lined by both the peptides and the lipid head groups. mdpi.com
Barrel-Stave Model: The peptides aggregate and insert into the membrane perpendicularly, forming a pore similar to a barrel, with the hydrophobic regions facing the lipids and the hydrophilic regions lining the channel. mdpi.com
Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. mdpi.com
While the precise model for this compound has not been definitively established, these mechanisms all result in the leakage of intracellular contents, dissipation of ion gradients, and ultimately, cell death. imrpress.commdpi.com
The amphipathic nature of this compound is critical for its membrane-disrupting activity. imrpress.com In an aqueous environment, the peptide may be unstructured, but upon encountering a membrane, it adopts an α-helical conformation. frontiersin.org This helix spatially separates the hydrophobic and hydrophilic amino acid residues onto opposite faces.
This structural arrangement facilitates a two-stage interaction:
The hydrophilic/cationic face , rich in positively charged residues like lysine (B10760008), mediates the initial electrostatic binding to the negatively charged membrane surface. imrpress.com
The hydrophobic face inserts into the non-polar, acyl-chain core of the lipid bilayer. mdpi.com
This insertion disrupts the ordered structure of the membrane lipids, reduces the barrier function of the membrane, and is the driving force for pore formation or membrane disintegration. imrpress.commdpi.com The ability to form a stable amphipathic α-helix is therefore a prerequisite for the potent biological activity of this compound. imrpress.com
| Property | Description | Functional Role in Membrane Interaction | Reference |
|---|---|---|---|
| Cationicity (Net Positive Charge) | Presence of basic amino acid residues (e.g., Lysine). | Mediates initial electrostatic attraction to negatively charged microbial membranes. | imrpress.com |
| Amphipathicity | Spatial separation of hydrophobic and hydrophilic residues. | Allows insertion into the lipid bilayer and subsequent disruption. The hydrophilic face binds the surface, the hydrophobic face penetrates the core. | mdpi.com |
| α-Helical Structure | Secondary structure adopted upon contact with membranes. | Provides the structural scaffold for an amphipathic conformation, which is essential for membrane permeabilization. | frontiersin.org |
Intracellular Mechanisms of Action of this compound
While membrane disruption is a primary killing mechanism, it is increasingly understood that many AMPs, including likely this compound, can translocate into the cytoplasm and exert effects through intracellular mechanisms. imrpress.commdpi.com The permeabilization of the membrane by the peptide facilitates its own entry into the cell.
Once inside, potential intracellular actions, inferred from studies on related peptides, could include:
Mitochondrial Disruption: As observed with Hymenochirin-1B in cancer cells, the peptide could target mitochondria. frontiersin.org This can lead to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, triggering a cascade of events leading to programmed cell death.
Inhibition of Macromolecule Synthesis: A general mechanism for some AMPs is the inhibition of nucleic acid or protein synthesis. mdpi.com After entering the cell, the peptide could bind to DNA, RNA, or ribosomes, interfering with essential cellular processes and leading to cell death. The precise mechanism of action for the killing of internalized pathogens is often unknown, but co-localization of peptides with bacteria suggests a direct effect. imrpress.com
Biological Activities of Hymenochirin 5pg: Pre Clinical and Mechanistic Studies
Antimicrobial Activities of Hymenochirin-5Pg
The hymenochirin family of peptides is recognized for its broad-spectrum antimicrobial properties, a common feature of many host-defense peptides found in amphibian skin. fao.orgnih.gov Their mechanism of action is often attributed to the disruption of microbial cell membranes.
Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Organisms)
Synthetic versions of hymenochirins-1B through -4B have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov For instance, Hymenochirin-1B has shown growth-inhibitory activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µM and against E. coli with an MIC of 25 µM. mdpi.com Other members of the hymenochirin family, such as hymenochirin-7B, -10B, and -12B, have exhibited potent activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, with MIC values in the low micromolar range. plos.org
| Peptide | Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|---|
| Hymenochirin-1B | Staphylococcus aureus | Positive | 12.5 | mdpi.com |
| Hymenochirin-1B | Escherichia coli | Negative | 25 | mdpi.com |
| Hymenochirin-1B - 4B (range) | Escherichia coli | Negative | 10-40 | nih.gov |
| Hymenochirin-1B - 4B (range) | Pseudomonas aeruginosa | Negative | 10-40 | nih.gov |
| Hymenochirin-1B - 4B (range) | Klebsiella pneumoniae | Negative | 10-40 | nih.gov |
| Hymenochirin-1B - 4B (range) | Staphylococcus aureus | Positive | 10-40 | nih.gov |
| Hymenochirin-7B | Escherichia coli | Negative | <1–2 | plos.org |
| Hymenochirin-10B | Escherichia coli | Negative | <1–2 | plos.org |
| Hymenochirin-12B | Escherichia coli | Negative | <1–2 | plos.org |
| Hymenochirin-7B | Pseudomonas aeruginosa PAO1 | Negative | 4–16 | plos.org |
| Hymenochirin-10B | Pseudomonas aeruginosa PAO1 | Negative | 4–16 | plos.org |
| Hymenochirin-12B | Pseudomonas aeruginosa PAO1 | Negative | 4–16 | plos.org |
Antifungal and Antiprotozoal Activities
The antimicrobial activity of the hymenochirin family extends to fungi. Synthetic hymenochirins-1B through -4B have been shown to inhibit the growth of the yeast Candida albicans, with a reported MIC of 80 µM. nih.gov There is currently a lack of specific data regarding the antiprotozoal activities of this compound or other members of the hymenochirin family in the reviewed literature.
Activity against Multidrug-Resistant Microbial Strains
A significant area of interest is the efficacy of these peptides against bacteria that have developed resistance to conventional antibiotics. Analogs of Hymenochirin-1B have been synthesized and tested against various multidrug-resistant (MDR) strains. For example, the analog [E6k,D9k]hymenochirin-1B has demonstrated high potency against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and a range of Gram-negative bacteria, including multidrug-resistant strains of Acinetobacter baumannii and Stenotrophomonas maltophilia, with MIC values in the range of 0.8–3.1 µM. nih.govnih.gov This analog also showed activity against NDM-1 carbapenemase-producing clinical isolates of Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae, and Citrobacter freundii, with MICs between 3.1 and 6.25 µM. nih.govnih.gov
Anti-Proliferative and Cytotoxic Activities of this compound in Cell-Based Models
While direct studies on the anti-cancer properties of this compound are not available, research on other members of the hymenochirin family, particularly Hymenochirin-1B, suggests potential in this area. nih.govfrontiersin.org
Modulation of Tumor Cell Viability and Apoptosis Induction
Hymenochirin-1B has been shown to possess cytotoxic potency against several human tumor cell lines. nih.gov It has demonstrated the ability to reduce the viability of non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.govspandidos-publications.com Further investigation into the mechanism of action of Hymenochirin-1B on lung cancer cells revealed that it can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G0/G1 phase. nih.gov The peptide was observed to enter the cells and co-localize with mitochondria, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species, which are indicative of the mitochondrial pathway of apoptosis. nih.gov
| Cell Line | Cancer Type | LC50 (µM) | Reference |
|---|---|---|---|
| A549 | Non-small cell lung adenocarcinoma | 2.5 ± 0.2 | nih.gov |
| MDA-MB-231 | Breast adenocarcinoma | 9.0 ± 0.3 | nih.gov |
| HT-29 | Colorectal adenocarcinoma | 9.7 ± 0.2 | nih.gov |
| HepG2 | Hepatocarcinoma | 22.5 ± 1.4 | nih.gov |
Differential Cytotoxicity against Malignant vs. Non-Malignant Cell Lines
A crucial aspect for the therapeutic potential of any anti-cancer agent is its selectivity for malignant cells over healthy, non-malignant cells. Hymenochirin-1B has shown appreciably less hemolytic activity against human erythrocytes (a measure of toxicity to red blood cells) compared to its cytotoxic potency against tumor cells. nih.gov For example, the LC50 (the concentration causing 50% lysis) against human erythrocytes was reported to be 213 µM, which is significantly higher than the LC50 values observed for the tested cancer cell lines. mdpi.comnih.gov However, it is important to note that some analogs of Hymenochirin-1B that showed increased potency against cancer cells also exhibited increased hemolytic activity. nih.govspandidos-publications.com Conversely, other analogs retained high cytotoxic potency against tumor cells while showing reduced hemolytic activity, suggesting that structural modifications can be made to improve the selectivity profile. nih.gov There is a lack of specific studies directly comparing the cytotoxicity of this compound or other Hymenochirin-5 peptides against a panel of malignant and non-malignant cell lines.
Immunomodulatory Properties of this compound
This compound is a member of the hymenochirin family of host-defense peptides, which have been identified in the skin secretions of pipid frogs. While direct and extensive research on the specific immunomodulatory activities of this compound is limited, the broader family of hymenochirin peptides, particularly the well-studied Hymenochirin-1B, has demonstrated notable effects on the immune system. rsc.orgontosight.ai Due to the structural similarities among hymenochirin peptides, it is plausible that this compound shares some of the immunomodulatory characteristics observed in its analogues. Host-defense peptides, in general, are recognized for their dual role in not only directly targeting pathogens but also in modulating the host's immune response to infection. mdpi.com
Regulation of Cytokine Production in Immune Cell Systems
The regulation of cytokine production is a critical aspect of the immune response, orchestrating the communication between various immune cells and guiding the nature of the immune defense. inca.gov.br Host-defense peptides can influence this intricate network by either stimulating or suppressing the production of different cytokines. frontiersin.org
Pre-clinical studies on hymenochirin analogues have provided insights into their potential to modulate cytokine release. For instance, research on the analog [E6k,D9k]hymenochirin-1B has shown a significant stimulation in the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) by human peripheral blood mononuclear cells (PBMCs). mdpi.com In contrast, the same study observed no significant effect on the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). mdpi.com This selective upregulation of anti-inflammatory cytokines suggests a potential role for hymenochirin peptides in dampening excessive inflammatory responses.
The table below summarizes the observed effects of a Hymenochirin-1B analog on cytokine production in human PBMCs.
| Peptide Concentration | Target Cytokine | Effect on Production | Cell System |
| 2.5 µM | IL-4 | Significantly Stimulated | Human PBMCs |
| 2.5 µM | IL-10 | Significantly Stimulated | Human PBMCs |
| 2.5 µM | TNF-α | No Significant Effect | Human PBMCs |
| 2.5 µM | IL-17 | No Significant Effect | Human PBMCs |
| Data derived from studies on the analog [E6k,D9k]hymenochirin-1B. mdpi.com |
This differential regulation of cytokine production highlights the nuanced immunomodulatory potential of the hymenochirin family. By promoting the release of anti-inflammatory cytokines while not exacerbating the release of certain pro-inflammatory ones, these peptides could contribute to a more balanced and controlled immune response.
Influence on Inflammatory Responses
The inflammatory response is a complex biological process essential for defending against pathogens and initiating tissue repair. nih.gov However, if not properly regulated, it can lead to chronic inflammation and tissue damage. nih.gov The ability of host-defense peptides to modulate this response is a key area of research.
The immunomodulatory activities of the hymenochirin family extend to their influence on broader inflammatory processes. The observed increase in anti-inflammatory cytokines like IL-10 by hymenochirin analogues is particularly relevant, as IL-10 is known to inhibit the synthesis of pro-inflammatory cytokines by macrophages and T-helper 1 (Th1) lymphocytes. This suggests that peptides like this compound could play a role in resolving inflammation.
The general mechanism of immunomodulatory peptides often involves interaction with immune cells such as macrophages and lymphocytes to modulate their function, including the secretion of inflammatory mediators. frontiersin.orgfrontiersin.org While specific mechanistic studies on this compound are not yet available, the activities of its family members point towards a potential to influence the inflammatory cascade, possibly contributing to immune homeostasis.
The table below outlines the potential influence of hymenochirin peptides on key aspects of the inflammatory response, based on the activities of related compounds.
| Inflammatory Process | Potential Influence of Hymenochirin Peptides | Supporting Evidence from Analogues |
| Cytokine Milieu | Shift towards an anti-inflammatory profile | Stimulation of IL-4 and IL-10 production mdpi.com |
| Immune Cell Regulation | Modulation of macrophage and lymphocyte activity | Implied by cytokine production changes in PBMCs mdpi.com |
| Resolution of Inflammation | Potential to aid in dampening the inflammatory response | Increased levels of the resolving cytokine IL-10 mdpi.com |
Further research is necessary to specifically delineate the immunomodulatory properties of this compound and to understand its precise mechanisms of action on immune cells and inflammatory pathways.
Structure Activity Relationship Sar Studies of Hymenochirin 5pg and Its Analogs
Design and Synthesis of Hymenochirin-5Pg Analogs for SAR Investigation
Currently, there is no specific literature detailing the design and synthesis of analogs of this compound. However, the methodologies used for the synthesis of analogs of other hymenochirins, such as Hymenochirin-1B, provide a clear blueprint for how such investigations for this compound would be approached.
The design of analogs for SAR studies typically involves a systematic approach to modify the peptide's primary structure. This includes:
Amino Acid Substitution: Replacing specific amino acids with others to probe the role of charge, hydrophobicity, and steric effects.
Truncation: Removing amino acids from the N- or C-terminus to identify the minimal active sequence.
Conformational Constraints: Introducing modifications, such as stapling, to lock the peptide into a specific secondary structure, often an α-helix.
The synthesis of these peptide analogs is routinely achieved using solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthetic peptides are then confirmed by mass spectrometry.
Impact of Amino Acid Substitutions on Biological Potency
Specific data on amino acid substitutions in this compound is not available. However, extensive research on Hymenochirin-1B has demonstrated that targeted amino acid substitutions can significantly modulate its biological potency.
A key strategy has been the substitution of neutral or acidic amino acids with basic residues, primarily lysine (B10760008) (Lys), to increase the peptide's net positive charge (cationicity). In studies on Hymenochirin-1B, researchers have synthesized analogs where Proline (Pro) at position 5, Glutamic acid (Glu) at position 6, and Aspartic acid (Asp) at position 9 were replaced with L-lysine or its stereoisomer, D-lysine. researchgate.netnih.gov
Key Findings from Hymenochirin-1B Analog Studies:
Increased Antimicrobial Potency: Replacement of Glu6 and Asp9 with L-lysine resulted in analogs with up to 8-fold greater antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov
Enhanced Anti-Proliferative Activity: The substitution of Asp9 with L-lysine ([D9K]) led to a significant increase in cytotoxic potency (up to 6-fold) against various cancer cell lines, including non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (HT-29). researchgate.net
Modulation of Hemolytic Activity: While increasing cationicity with L-lysine often boosted antimicrobial and anti-cancer effects, it also tended to increase the peptide's lytic activity against human red blood cells (hemolysis), a measure of cytotoxicity. researchgate.netnih.gov However, the introduction of D-lysine at the same positions, which disrupts the helical structure, produced analogs with high potency against tumor cells but with reduced hemolytic activity. researchgate.net
These findings suggest that similar substitutions in the this compound sequence could be a viable strategy to enhance its therapeutic potential.
Role of Peptide Helicity and Cationicity in Modulating Activity Profiles
The biological activities of hymenochirins are intricately linked to their amphipathic α-helical structure and their net positive charge.
Cationicity: A higher net positive charge generally enhances the initial electrostatic attraction between the peptide and the negatively charged components of microbial and cancer cell membranes, facilitating its accumulation at the cell surface. mdpi.com Studies on Hymenochirin-1B have consistently shown that increasing cationicity through lysine substitutions leads to enhanced antimicrobial, anti-proliferative, and even insulinotropic activities. researchgate.netmdpi.comnih.gov
Helicity: The formation of an α-helix is crucial for the peptide to adopt an amphipathic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This structure is essential for the peptide's ability to insert into and disrupt the cell membrane. Research on stapled analogs of Hymenochirin-1B, which have a stabilized α-helical structure, has shown that increased helicity can lead to improved anti-tumor activity and resistance to enzymatic degradation. mdpi.com
However, the relationship is not always linear. For instance, substituting with D-lysine in Hymenochirin-1B reduces its helicity but still results in potent analogs with the added benefit of lower hemolytic activity. nih.gov This indicates that a delicate balance between cationicity and helicity is required to optimize the therapeutic index of these peptides.
Correlation between Structural Modifications and Specific Biological Outcomes
Based on the extensive studies of Hymenochirin-1B, clear correlations have been established between specific structural modifications and biological outcomes. These correlations provide a predictive framework for the rational design of new peptide analogs with desired activities.
Antimicrobial Potency:
Increased Cationicity: Generally leads to enhanced broad-spectrum antimicrobial activity.
D-Lysine Substitution: Can increase potency, particularly against multidrug-resistant bacteria, while mitigating the increase in hemolysis often seen with L-lysine substitutions. nih.gov The analog [E6k,D9k]hymenochirin-1B, for example, showed high potency against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria. nih.gov
Anti-Proliferative Activity:
Increased Cationicity and Helicity: Both contribute to enhanced cytotoxicity against cancer cells. The [D9K] analog of Hymenochirin-1B, with its increased positive charge, demonstrated significantly higher potency against several cancer cell lines. researchgate.net Stapled analogs with enforced helicity also showed improved anti-tumor effects. mdpi.com
Selective Cytotoxicity: The introduction of D-lysine residues can uncouple the anti-proliferative activity from hemolytic activity, leading to analogs that are potent against cancer cells but less toxic to normal cells. The [D9k] and [E6k,D9k] analogs of Hymenochirin-1B retained high cytotoxicity against tumor cells while exhibiting reduced hemolytic activity. researchgate.net
The table below summarizes the effects of specific amino acid substitutions on the biological activities of Hymenochirin-1B, providing a model for potential SAR studies on this compound.
| Hymenochirin-1B Analog | Amino Acid Substitution | Change in Cationicity | Change in Helicity | Impact on Antimicrobial Potency | Impact on Anti-Proliferative Potency | Impact on Hemolytic Activity |
| [D9K] | Asp9 → L-Lys | Increased | Maintained | Increased | Increased (up to 6-fold) | Increased |
| [D9k] | Asp9 → D-Lys | Increased | Reduced | Increased | High | Reduced |
| [E6k,D9k] | Glu6 → D-Lys, Asp9 → D-Lys | Significantly Increased | Reduced | Increased (potent against MDR strains) | High | Reduced |
This table is based on data from studies on Hymenochirin-1B and is presented here as a model for potential future studies on this compound.
Synthetic Methodologies and Derivatization Strategies for Hymenochirin 5pg
Solid-Phase Peptide Synthesis (SPPS) of Hymenochirin-5Pg and its Analogs
Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the chemical synthesis of this compound and its analogs, mirroring the approach used for other members of the Hymenochirin family, such as Hymenochirin-1B. nih.govnih.gov This method's prevalence is due to its efficiency, simplicity of purification, and the ability to incorporate non-natural amino acids and other modifications. frontiersin.org The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
The general workflow for the SPPS of a peptide like this compound would involve:
Resin Selection: The synthesis begins with the C-terminal amino acid being anchored to a solid support, typically a polystyrene resin. The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For a peptide with a C-terminal amide, a Rink Amide resin is commonly used. nih.gov
Chain Elongation: The peptide chain is elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
Purification and Characterization: The crude peptide is then purified to a high degree (typically >95%) using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthesized peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC. plos.org
Studies on related Hymenochirin peptides have demonstrated the utility of SPPS in creating analogs with altered properties. For instance, analogs of Hymenochirin-1B have been synthesized with specific amino acid substitutions to enhance antimicrobial activity and reduce hemolytic effects. dbaasp.org This highlights the flexibility of SPPS in generating a library of this compound analogs for SAR studies.
Chemical Ligation and Other Advanced Synthetic Approaches
For the synthesis of larger or more complex peptides and proteins, native chemical ligation (NCL) and other advanced ligation techniques offer powerful alternatives or complements to linear SPPS. frontiersin.org NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, resulting in the formation of a native peptide bond at the ligation site. frontiersin.orgacs.orgacs.org
While SPPS is the primary method for peptides of the size of this compound, chemical ligation could be employed in specific scenarios:
Segment Condensation: this compound could be synthesized in two or more smaller fragments via SPPS, which are then joined together using chemical ligation. This can be advantageous for long sequences where stepwise SPPS efficiency may decrease.
Introduction of Modifications: Ligation strategies can facilitate the site-specific introduction of modifications, such as isotopic labels or post-translational modifications, which might be challenging to incorporate during standard SPPS.
Expressed protein ligation (EPL) is another advanced technique that combines recombinant protein expression with NCL. frontiersin.org This method allows for the production of a large, recombinantly expressed C-terminal fragment as a thioester, which can then be ligated to a synthetically produced N-terminal cysteine-containing peptide. This hybrid approach could be theoretically applied to produce large quantities of this compound or its fusions with other proteins.
Strategies for Derivatization of this compound for Enhanced Research Applications
Derivatization of this compound is a key strategy to enhance its utility as a research tool and to improve its potential as a therapeutic agent. These modifications can be introduced to facilitate detection, improve stability, or to create mimics with enhanced biological properties.
The introduction of reporter groups, such as fluorescent dyes or biotin, is essential for studying the mechanism of action, cellular localization, and distribution of this compound. These labels can be incorporated at specific sites in the peptide sequence, either during or after SPPS.
Covalent grafting of peptides like this compound onto surfaces or nanoparticles is another important application of derivatization. acs.orgresearchgate.net This can be achieved through chemical ligation, where a modified peptide is reacted with a functionalized surface. acs.orgresearchgate.net Such bioconjugation is relevant for the development of antimicrobial materials or targeted drug delivery systems.
Peptidomimetics are compounds that mimic the three-dimensional structure and functional properties of peptides but have modified backbones or non-natural amino acid residues. nih.govfrontiersin.org The goal of creating peptidomimetics of this compound is to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and bioavailability.
Strategies for developing this compound mimics include:
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases. frontiersin.org
Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can enhance conformational stability and resistance to exopeptidases. acs.org Stapled peptides, where an all-hydrocarbon staple is introduced to lock the peptide in an α-helical conformation, have been successfully applied to Hymenochirin-1B to improve its stability and antitumor activity. nih.gov
Backbone Modifications: Altering the peptide backbone, for example by creating peptoids (N-substituted glycines) or β-peptides, can lead to novel structures with improved stability and retained or enhanced biological activity. nih.gov
These derivatization and mimetic strategies are integral to the translational development of this compound, transforming it from a native peptide into a more robust and versatile molecular entity for a range of research and potential therapeutic applications.
Analytical Techniques for the Research of Hymenochirin 5pg
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of peptides from complex mixtures. nih.gov The purification of peptides like Hymenochirin-5Pg leverages their unique physicochemical properties, such as size, charge, and hydrophobicity. nih.govtandfonline.com
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides and proteins. lcms.czhplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides with high resolution, often distinguishing between molecules with minor amino acid differences. hplc.eu In the context of this compound, RP-HPLC is employed for both analytical and preparative purposes.
Analytical RP-HPLC is used to assess the purity of synthetic or isolated this compound. A typical setup involves a C18 column, which contains a non-polar stationary phase. cellmosaic.com The peptide is eluted using a gradient of increasing organic solvent concentration, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The retention time of this compound provides a key identifier, and the peak area can be used for quantification. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | C18, C8, or C4 reversed-phase | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |
| Gradient | Linear gradient of Mobile Phase B | To elute peptides with varying hydrophobicities |
| Flow Rate | 0.2-1.0 mL/min for analytical scale | To ensure optimal separation |
| Detection | UV Absorbance at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues |
This interactive table summarizes typical HPLC parameters for the analysis of peptides like this compound.
Size-Exclusion Chromatography (SEC) is another crucial technique used in the purification of peptides. mdpi.com It separates molecules based on their size, making it effective for removing larger or smaller contaminants from a sample containing this compound. tandfonline.comnih.gov SEC is often used as an initial purification step before a higher-resolution technique like RP-HPLC. mdpi.com
Other preparative chromatographic methods that can be employed include ion-exchange chromatography (IEX), which separates peptides based on their net charge. mdpi.com Given that antimicrobial peptides are often cationic, cation-exchange chromatography can be a powerful purification tool. tandfonline.com
| Chromatographic Method | Principle of Separation | Application in this compound Research |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape | Removal of high and low molecular weight impurities. tandfonline.comnih.gov |
| Ion-Exchange Chromatography (IEX) | Net charge of the peptide | Purification based on the cationic nature of the peptide. mdpi.com |
| Affinity Chromatography | Specific binding interactions | Highly selective purification, though less common for peptides without specific tags. mdpi.com |
This interactive table outlines various preparative chromatographic techniques applicable to this compound.
Mass Spectrometry for Characterization and Quantification
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of a peptide's molecular weight and sequence. thermofisher.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation during the ionization process. openagrar.de When coupled with a mass analyzer, ESI-MS can accurately determine the molecular weight of this compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used for sequencing peptides. msaltd.co.uklabmanager.com In a typical MS/MS experiment, the intact this compound ion (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. unt.edubiocompare.com The fragmentation pattern provides information about the amino acid sequence of the peptide. lcms.cz
Quantitative proteomics methods are employed to measure the abundance of this compound in complex biological samples, such as tissue extracts or bodily fluids. birmingham.ac.uk Techniques like label-free quantification and stable isotope labeling can be utilized. birmingham.ac.uknih.gov
In label-free quantification, the abundance of the peptide is determined by comparing the signal intensities of its corresponding ions across different samples. birmingham.ac.uk Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another approach where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. birmingham.ac.uk The relative abundance of the peptide in different samples can be determined by the ratio of the light to heavy peptide signals in the mass spectrum.
| Quantitative Proteomics Technique | Principle | Advantage for this compound Analysis |
| Label-Free Quantification | Comparison of ion intensities across runs. birmingham.ac.uk | No chemical labeling required. |
| Stable Isotope Labeling (e.g., SILAC) | Incorporation of heavy isotopes for relative quantification. birmingham.ac.uk | High accuracy and precision. |
| Tandem Mass Tags (TMT) | Chemical labels for multiplexed quantification. birmingham.ac.uk | Allows for the comparison of multiple samples in a single run. |
This interactive table describes quantitative proteomics approaches for detecting this compound.
Spectroscopic Methods for Structural Conformation Studies
Spectroscopic techniques are vital for investigating the secondary structure and conformational changes of this compound in different environments.
Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of proteins and peptides. wikipedia.orgunimelb.edu.au It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org The resulting CD spectrum provides information about the peptide's helical, sheet, or random coil content. For instance, α-helical peptides typically exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm. researchgate.net The conformational changes of this compound upon interaction with model membranes or other biological targets can be monitored using CD spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. libretexts.orgyoutube.com By analyzing the interactions of atomic nuclei in a magnetic field, NMR can provide detailed information about bond connectivity and spatial proximity of atoms, ultimately leading to a high-resolution structure of this compound. libretexts.org
| Spectroscopic Method | Information Obtained | Relevance to this compound |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). wikipedia.org | Assessing conformational changes in different environments. nih.gov |
| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, and interactions at atomic resolution. libretexts.org | Detailed structural elucidation. |
| Infrared (IR) Spectroscopy | Information on vibrational modes of functional groups, can infer secondary structure. mdpi.com | Complementary structural information. |
| UV-Visible Spectroscopy | Quantification and detection of aromatic residues. youtube.com | Basic characterization and concentration determination. |
This interactive table summarizes spectroscopic methods for the structural analysis of this compound.
Comparative Research of Hymenochirin 5pg with Other Amphibian Host Defense Peptides
Phylogenetic Relationships and Sequence Similarities
Hymenochirin-5Pg is a member of the hymenochirin family of peptides, which are characteristic of the Pipidae family of frogs. Peptidomic analysis of skin secretions from Pseudhymenochirus merlini led to the identification of this compound alongside a suite of other host-defense peptides. nih.gov These peptides show a close evolutionary and structural relationship to those found in the dwarf clawed frog, Hymenochirus boettgeri. nih.gov
The discovery of hymenochirins in both Pseudhymenochirus and Hymenochirus genera supports a close phylogenetic link between them, suggesting they form a distinct clade separate from other pipid genera like Xenopus and Silurana. nih.gov The host-defense peptides from Xenopus and Silurana, such as magainins and peptide glycine-leucine-amide (PGLa), show very little structural similarity to the hymenochirins, which is consistent with the proposed ancient divergence of these evolutionary lineages.
This compound is one of eight peptides from P. merlini designated as "hymenochirin-5P" (5Pa, -5Pb, -5Pc, -5Pd, -5Pe, -5Pf, 5Pg, and -5Ph). These peptides are all structurally similar to each other and to hymenochirin-5B, a peptide isolated from H. boettgeri. nih.gov This low structural variation within the hymenochirin family, particularly when compared to the high diversity of antimicrobial peptides in other amphibians, suggests they evolved under different selective pressures. Research indicates that while many amphibian peptides are subject to diversifying selection to target a wide range of pathogens, the hymenochirins likely evolved under purifying selection, which conserves their structure. vulcanchem.com
The amino acid sequences of this compound and its closely related peptides are detailed in the table below. A notable feature is the highly conserved central motif, which in many hymenochirins is VKDTLKKVAKG or a slight variation thereof. researchgate.net
Table 1: Amino Acid Sequence Comparison of this compound and Related Peptides
| Peptide Name | Origin Species | Amino Acid Sequence |
|---|---|---|
| This compound | Pseudhymenochirus merlini | ITIPPIVKDTLKKFIKGAISSVMa |
| Hymenochirin-5Pa | Pseudhymenochirus merlini | ITIPPIVKDTLKKFFKGGIAGVMGKSQ |
| Hymenochirin-5Pb | Pseudhymenochirus merlini | FKIPPIVKDTLKKFFKGGIAGVMGQ |
| Hymenochirin-5Pc | Pseudhymenochirus merlini | ITIPPIIKDTLKKFFKGGIAGVMGKSQ |
| Hymenochirin-5Pd | Pseudhymenochirus merlini | ITIPPIVKDTLKKFFKGGIAGVMGQ |
| Hymenochirin-5Pe | Pseudhymenochirus merlini | ITIPPIVKDTLKKFIKGAISGVM |
| Hymenochirin-5Ph | Pseudhymenochirus merlini | ITIPPIVKNTLKKFIKGAVSALMS |
| Hymenochirin-5B | Hymenochirus boettgeri | (Sequence not specified in sources) |
| Hymenochirin-1Pa | Pseudhymenochirus merlini | (Sequence not specified in sources) |
Source: nih.govcpu-bioinfor.orgnih.gov
Comparative Analysis of Biological Activities and Mechanisms of Action
All 13 host-defense peptides identified in the skin secretions of P. merlini, including this compound, were found to possess antimicrobial activity. nih.gov While specific bioactivity data for this compound has not been detailed, the activities of its companion peptides provide significant insight. For instance, Hymenochirin-1Pa was the most potent of the isolated peptides against Staphylococcus aureus (MIC = 2.5 μM) and Escherichia coli (MIC = 10 μM). nih.gov In contrast, Hymenochirin-5Pe was noted as the most abundant peptide in the secretions. nih.gov
The general mechanism of action for hymenochirins is believed to be the disruption of microbial cell membranes. vulcanchem.com These peptides are typically cationic and, in a membrane environment, adopt an amphipathic α-helical structure. This structure allows them to selectively interact with the negatively charged components of microbial membranes, insert into the lipid bilayer, and cause permeabilization, which leads to cell death. vulcanchem.commdpi.com This non-specific, membrane-targeting action is a hallmark of many amphibian host-defense peptides and is advantageous as it is difficult for microbes to develop resistance against it. jppcm.org
A significant challenge in the therapeutic development of many hymenochirins is their hemolytic activity (toxicity to red blood cells). For example, while the pseudhymenochirins from P. merlini show potent antimicrobial and even anti-cancer activities, they are also significantly hemolytic. researchgate.net Similarly, studies on analogs of Hymenochirin-1B from H. boettgeri have shown that modifications to increase antimicrobial potency can sometimes also increase hemolytic activity. ontosight.ai This demonstrates a crucial balance that must be managed when developing these peptides for clinical use.
Beyond antimicrobial effects, some peptides in the hymenochirin family have demonstrated other biological activities. Analogs of Hymenochirin-1B have been shown to possess anti-cancer properties and immunomodulatory effects, such as stimulating the production of anti-inflammatory cytokines. nih.govontosight.ai Furthermore, some pseudhymenochirins from P. merlini have been found to stimulate the release of insulin, suggesting potential applications in treating metabolic disorders. jppcm.org
Table 2: Biological Activity of Selected Host-Defense Peptides from Pipidae Frogs
| Peptide Name/Analog | Origin Species | Biological Activity | Key Findings |
|---|---|---|---|
| Hymenochirin-1Pa | P. merlini | Antimicrobial | Most potent peptide from P. merlini secretions against S. aureus (MIC 2.5 μM) and E. coli (MIC 10 μM). nih.gov |
| Pseudhymenochirin-1Pb | P. merlini | Antimicrobial, Anti-cancer, Immunomodulatory | Potent against multidrug-resistant bacteria (MIC ≤ 10 μM) but also highly hemolytic. researchgate.net |
| Pseudhymenochirin-2Pa | P. merlini | Antimicrobial, Anti-cancer | Cytotoxic to several cancer cell lines; less potent against Gram-negative bacteria than Ps-1Pb. researchgate.net |
| Hymenochirin-1B | H. boettgeri | Antimicrobial, Anti-cancer, Immunomodulatory | Broad-spectrum antimicrobial activity; cytotoxic to various tumor cells. researchgate.netnih.gov |
Distinctive Features and Advantages of this compound
The primary distinctive feature of this compound and its family is their relatively low structural diversity compared to other amphibian peptide families. vulcanchem.com This conservation, likely due to purifying selection, suggests a specialized and consistently effective role in the host's innate immune system. This contrasts sharply with the high genetic and structural variation seen in peptides from frogs like Xenopus, which is driven by diversifying selection to combat a broader, ever-changing spectrum of pathogens. researchgate.net
The advantage of this structural conservation is a potentially more predictable structure-activity relationship, which is beneficial for designing synthetic analogs. Research on Hymenochirin-1B has shown that it is a promising template for creating new therapeutic agents. nih.govontosight.ai By making specific amino acid substitutions, researchers have successfully designed analogs with significantly enhanced potency against multidrug-resistant bacteria, including formidable pathogens like methicillin-resistant S. aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae, while simultaneously reducing hemolytic toxicity. ontosight.ai For example, the analog [E6k,D9k]hymenochirin-1B proved to be a potent antimicrobial with very low hemolytic activity, and it also stimulated anti-inflammatory cytokines. ontosight.ai
This work highlights a key advantage of the hymenochirin scaffold: its "tunability." The ability to separate potent antimicrobial or anti-cancer effects from undesirable hemolytic activity through targeted modifications makes peptides like this compound valuable templates for drug discovery. Their non-specific, membrane-disruptive mechanism of action offers a powerful strategy against antibiotic-resistant pathogens, a growing global health threat. wur.nl The multifunctional nature of the peptide family, with demonstrated immunomodulatory and insulin-releasing properties, further broadens their potential therapeutic applications beyond fighting infections. jppcm.orgresearchgate.net
Future Research Directions for Hymenochirin 5pg
Elucidation of Unexplored Biological Activities
The primary characterization of many hymenochirins has been their antimicrobial efficacy. However, the biological repertoire of these peptides is likely much broader. Future investigations should systematically screen Hymenochirin-5Pg for a range of other potential bioactivities.
Antiviral Properties: Given that many frog skin peptides exhibit antiviral activity, a critical area of future research will be to assess the efficacy of this compound against a panel of clinically relevant viruses. This would involve in vitro assays to determine its ability to inhibit viral replication and entry into host cells.
Anti-cancer Potential: Certain host-defense peptides have demonstrated cytotoxic activity against cancer cell lines. nih.gov Preliminary studies on Hymenochirin-1B have shown promise in this area. nih.gov A logical next step is to conduct comprehensive screening of this compound against various tumor cell lines, including those known for multidrug resistance.
Immunomodulatory Effects: The interplay between AMPs and the host immune system is a burgeoning field of study. Research on Hymenochirin-1B analogs has indicated potential immunomodulatory properties, such as the stimulation of anti-inflammatory cytokines. nih.gov Future studies should explore whether this compound can modulate immune responses, which could have implications for treating inflammatory and autoimmune conditions.
Antiparasitic Activity: The activity of amphibian peptides against various parasites is an area of growing interest. imrpress.com Systematic screening of this compound against parasites such as Leishmania and Trypanosoma could uncover novel therapeutic applications. imrpress.com
Deeper Investigation into Cellular and Molecular Mechanisms
Understanding how this compound exerts its biological effects at a cellular and molecular level is crucial for its development as a therapeutic agent.
Mechanism of Antimicrobial Action: While many AMPs are known to disrupt microbial cell membranes, the precise mechanism can vary. imrpress.com Future research should employ techniques such as fluorescence microscopy, electron microscopy, and model membrane studies to elucidate how this compound interacts with and compromises bacterial and fungal cells.
Intracellular Targeting: Beyond membrane disruption, some peptides can translocate into cells and interact with intracellular targets. imrpress.com Investigating the potential for this compound to bind to nucleic acids, inhibit essential enzymes, or disrupt other intracellular processes is a key research avenue.
Receptor Interactions: For activities such as immunomodulation, it is important to identify specific cell surface receptors that this compound may interact with to initiate signaling cascades within host cells.
Structure-Activity Relationship (SAR) Studies: A detailed understanding of the relationship between the peptide's structure and its function is paramount. This involves identifying the key amino acid residues and structural motifs responsible for its various biological activities.
Development of Advanced Synthetic Routes for this compound and its Optimised Analogs
The natural abundance of this compound is low, necessitating efficient and scalable synthetic production methods for further research and development.
Solid-Phase Peptide Synthesis (SPPS) Optimization: While SPPS is a standard method for peptide synthesis, optimizing protocols for this compound to improve yield, purity, and cost-effectiveness will be essential.
Recombinant Expression Systems: Exploring the use of bacterial or yeast expression systems for the production of this compound could provide a more scalable and cost-effective alternative to chemical synthesis.
Design and Synthesis of Analogs: Based on SAR studies, the rational design and synthesis of this compound analogs can lead to peptides with enhanced potency, selectivity, and stability, while potentially reducing any inherent cytotoxicity. researchgate.net The table below outlines potential modifications for analog development.
| Modification Strategy | Objective | Example from Hymenochirin-1B Research |
| Amino Acid Substitution | Increase potency and selectivity | Substitution of Pro(5), Glu(6), and Asp(9) with L-lysine or D-lysine residues. nih.gov |
| Chirality Modification | Enhance stability against proteases | Incorporation of D-amino acids. nih.gov |
| Fatty Acid Conjugation | Improve antimicrobial activity and bioavailability | Attachment of a lipid moiety. |
| Cyclization | Increase structural stability and resistance to degradation | Head-to-tail or side-chain cyclization. |
Exploration of this compound in Specific Pre-clinical Disease Models
Once sufficient in vitro data has been gathered and optimized analogs have been developed, the next critical step is to evaluate the therapeutic potential of this compound in relevant preclinical disease models.
Infectious Disease Models: The efficacy of this compound and its analogs should be tested in animal models of bacterial and fungal infections, particularly those caused by multidrug-resistant pathogens. semanticscholar.org
Oncology Models: Promising anti-cancer activity in vitro should be followed up with studies in rodent models of various cancers to assess tumor growth inhibition and metastatic potential.
Inflammatory Disease Models: For analogs with demonstrated immunomodulatory properties, evaluation in models of inflammatory conditions such as inflammatory bowel disease or rheumatoid arthritis would be a key research direction.
Pharmacokinetic and Toxicological Profiling: A crucial component of preclinical evaluation is the determination of the peptide's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a thorough assessment of its potential toxicity in animal models.
The table below summarizes the key areas for future preclinical investigation.
| Research Area | Focus of Investigation |
| Preclinical Efficacy | Evaluation in animal models of infection, cancer, and inflammation. |
| Pharmacokinetics | Study of peptide absorption, distribution, metabolism, and excretion (ADME). |
| Toxicology | Assessment of potential adverse effects and determination of a therapeutic window. |
Q & A
Basic: What are the established synthetic protocols for Hymenochirin-5Pg, and how can purity be validated?
Answer:
Synthesis typically follows solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin for C-terminal acids), coupling efficiency optimization (monitored via Kaiser test), and cleavage/deprotection with trifluoroacetic acid (TFA). Post-synthesis, purity is validated using reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Mass spectrometry (LC-MS or MALDI-TOF) confirms molecular weight accuracy . For reproducible results, always report solvent systems, column specifications, and calibration standards.
Basic: How should researchers design a literature review to contextualize this compound’s biological activity?
Answer:
Use systematic search strategies:
- Keywords: Combine This compound with terms like bioactivity, structure-activity relationship (SAR), or receptor binding.
- Databases: Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., BenchChem) .
- Filters: Apply date ranges (e.g., 2015–2025) and study types (e.g., in vitro, in vivo). Organize findings thematically (e.g., antimicrobial vs. anticancer mechanisms) and use reference managers (Zotero, EndNote) to track citations .
Advanced: How can contradictory results in this compound’s cytotoxicity assays be resolved?
Answer:
Contradictions often arise from methodological variability:
- Assay conditions: Compare cell lines (e.g., HeLa vs. HEK293), incubation times, and solvent controls (DMSO vs. saline). Ensure cytotoxicity thresholds (e.g., IC50) are calculated using standardized dose-response curves .
- Batch variability: Validate peptide purity (>95%) and stability (e.g., via circular dichroism for secondary structure integrity).
- Meta-analysis: Use PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., endotoxin contamination) .
Advanced: What strategies optimize this compound’s bioavailability in preclinical models?
Answer:
Address pharmacokinetic challenges via:
- Formulation: Test liposomal encapsulation or PEGylation to enhance plasma stability. Monitor half-life using LC-MS/MS in rodent serum .
- Route of administration: Compare intravenous vs. subcutaneous delivery; measure bioavailability (AUC0–24h) and tissue distribution.
- Prodrug design: Introduce cleavable groups (e.g., ester linkages) to improve membrane permeability, validated via Caco-2 cell assays .
Basic: What analytical techniques are critical for characterizing this compound’s secondary structure?
Answer:
- Circular dichroism (CD): Analyze α-helix/β-sheet content in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments.
- Nuclear magnetic resonance (NMR): Use 2D NOESY for residue-specific structural insights in deuterated solvents.
- Molecular dynamics (MD) simulations: Validate experimental data with force fields (e.g., CHARMM36) to model peptide-lipid interactions .
Advanced: How can researchers evaluate this compound’s selectivity for microbial vs. mammalian membranes?
Answer:
- Membrane models: Compare minimal inhibitory concentrations (MICs) in bacteria (e.g., E. coli) vs. hemolytic activity in red blood cells. Use fluorescence assays (e.g., calcein leakage from liposomes) to quantify membrane disruption .
- SAR studies: Synthesize analogs with modified charge (e.g., Lys→Arg substitutions) or hydrophobicity. Use isothermal titration calorimetry (ITC) to measure binding affinity to lipid bilayers .
Basic: What statistical frameworks are recommended for dose-response studies of this compound?
Answer:
- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals.
- Outlier detection: Apply Grubbs’ test or ROUT method to exclude anomalies.
- Replicates: Use ≥3 biological replicates with technical triplicates to ensure reproducibility .
Advanced: How can in silico modeling predict this compound’s interaction with novel targets?
Answer:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB). Validate with molecular mechanics-generalized Born surface area (MM-GBSA) for binding energy calculations.
- Machine learning: Train models on peptide-target datasets (e.g., Antimicrobial Peptide Database) to predict efficacy against untested pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
